Benzyl edta

Radioimmunoconjugate Bifunctional Chelating Agent 111In Labeling

Benzyl EDTA (CAS 106145-38-4) is the definitive bifunctional chelator for 111In monoclonal antibody radiopharmaceuticals, delivering 97.4–99.4% radiometal retention 4 days post-injection and zero detectable transchelation after 168 hours in human serum. Unlike unsubstituted EDTA or DTPA, the benzyl moiety prevents transferrin-mediated transchelation, ensuring precise localization and minimal non-target radiation. Select EMCS-Bz-EDTA or SCN-Bz-EDTA linkers to tune hepatic clearance kinetics. For any lab requiring validated in vivo stability where classical equilibrium constants fail, this is the benchmark chelator.

Molecular Formula C17H22N2O8
Molecular Weight 382.4 g/mol
CAS No. 106145-38-4
Cat. No. B024695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl edta
CAS106145-38-4
Synonymsenzyl EDTA
benzyl-EDTA
benzyl-EDTA, (S)-isome
Molecular FormulaC17H22N2O8
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C17H22N2O8/c20-14(21)8-18(9-15(22)23)7-13(6-12-4-2-1-3-5-12)19(10-16(24)25)11-17(26)27/h1-5,13H,6-11H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27)
InChIKeyDTRVZAALOQTDSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl EDTA (CAS 106145-38-4) for Bifunctional Chelation: Core Identity and Procurement Context


Benzyl EDTA (CAS 106145-38-4) is a benzyl-substituted derivative of ethylenediaminetetraacetic acid, formally designated as N,N'-[1-(phenylmethyl)-1,2-ethanediyl]bis[N-(carboxymethyl)glycine [1]. This compound belongs to the aminopolycarboxylate chelator class and is primarily utilized as a bifunctional chelating agent (BCA) for conjugating radiometals—most notably 111In—to monoclonal antibodies and proteins for diagnostic imaging and targeted radiotherapy applications [2]. Unlike parent EDTA, the benzyl moiety confers distinctive steric and electronic properties that modulate metal complex stability and biological handling in vivo [3].

Why Benzyl EDTA Cannot Be Casually Substituted with EDTA, DTPA, or Other Aminopolycarboxylates in Radiopharmaceutical Applications


Although EDTA and DTPA are foundational chelators, their unmodified forms exhibit significant limitations in radiopharmaceutical contexts that benzyl-substituted derivatives directly address. Unsubstituted DTPA conjugates demonstrate marked instability in human serum, with substantial transchelation of 111In to transferrin observed within hours [1]. Classical equilibrium constants fail to predict the in vivo behavior of metal chelates exposed to a complex protein environment, as serum stability outcomes often contradict published thermodynamic data [2]. Consequently, a user cannot assume that any generic aminopolycarboxylate will perform equivalently; the specific substitution pattern—particularly the presence and position of a benzyl group—critically governs resistance to transchelation, hepatic clearance kinetics, and the biological fate of radiometabolites [3]. The quantitative evidence below demonstrates exactly where Benzyl EDTA departs from its closest analogs.

Quantitative Differentiation Evidence for Benzyl EDTA vs. Comparator Chelators in Radiopharmaceutical and Analytical Contexts


Serum Stability of 111In Complexes: Benzyl-EDTA vs. DTPA vs. Benzyl-DTPA

In direct head-to-head serum incubation studies, 111In-benzyl-EDTA-antibody conjugates demonstrated superior stability relative to both unsubstituted DTPA and benzyl-DTPA conjugates. The rank order of stability was: benzyl-EDTA > benzyl-DTPA >> unsubstituted DTPA [1]. This is supported by independent comparative studies showing 111In-benzyl-EDTA-antibody was more stable than 111In-DTPA-antibody under identical conditions [2].

Radioimmunoconjugate Bifunctional Chelating Agent 111In Labeling

In Vivo Transchelation Resistance: Minimal Loss of 111In from Benzyl-EDTA Chelate

A direct in vivo quantification study using a chelate-specific monoclonal antibody demonstrated that benzyl-EDTA retains 111In with exceptional fidelity in a living system. Four days after injection, the percentage of 111In remaining in the benzyl-EDTA chelate was measured in multiple compartments [1].

In Vivo Stability Radioimmunotherapy Biodistribution

Differential Radiometal Selectivity: 111In vs. 67Cu Stability on Benzyl-EDTA

Benzyl-EDTA exhibits markedly different stability depending on the radiometal coordinated. In serum, the stability order is 111In ≈ 57Co >> 67Cu. This contrasts with DTPA, where the stability order is 111In > 57Co >> 67Cu [1]. Importantly, benzyl-TETA is the only chelator among those tested that formed a serum-stable 67Cu complex [2].

Radiometal Chelation Theranostics 67Cu

Hepatic Clearance Modulation via Benzyl-EDTA Derivative Selection (SCN-Bz-EDTA vs. EMCS-Bz-EDTA)

The choice of linker arm in benzyl-EDTA conjugates significantly affects hepatic radioactivity clearance rates. NGA-EMCS-Bz-EDTA-111In exhibited a faster elimination rate from the liver compared to NGA-SCN-Bz-EDTA-111In [1].

Hepatic Metabolism Biodistribution Linker Chemistry

Reduced Heavy Metal Extraction Efficiency: Benzyl-EDTA (BDTA) vs. EDTA and PDTA in Soil Washing

In environmental remediation applications, benzyl-substituted EDTA (BDTA) is substantially less effective at extracting heavy metals from contaminated soils compared to unmodified EDTA and phenyldiaminetetraacetic acid (PDTA). At pH 7.0, PDTA extracted 1.5 times more Cu2+ than EDTA, whereas BDTA was the least effective extractant due to its low stability constants with heavy metals [1].

Soil Remediation Selective Extraction Environmental Chemistry

Optimal Procurement Scenarios for Benzyl EDTA Based on Quantitative Differentiation Evidence


Radioimmunoconjugate Development Requiring Superior In Vivo 111In Retention

Benzyl EDTA is the chelator of choice for investigators developing monoclonal antibody-based radiopharmaceuticals where minimal transchelation of 111In is critical. With 97.4–99.4% of the radiometal retained in the chelate 4 days post-injection [1] and zero detectable transchelation after 168 hours in human serum [2], benzyl-EDTA conjugates ensure the radiolabel remains precisely localized, minimizing non-target radiation exposure and enhancing image contrast.

Comparative Studies Evaluating Chelator-Dependent Radiometal Selectivity

For research programs aiming to systematically evaluate radiometal-chelate stability across multiple isotopes (e.g., 111In, 57Co, 67Cu), benzyl-EDTA serves as a well-characterized reference compound. Its defined stability hierarchy (111In ≈ 57Co >> 67Cu) on this scaffold provides a benchmark against which novel bifunctional chelating agents can be compared [3].

Customized Hepatic Clearance via Benzyl-EDTA Linker Variation

Investigators requiring tunable liver clearance kinetics can select among benzyl-EDTA derivatives. Conjugates employing the EMCS-Bz-EDTA linker yield faster hepatic radioactivity elimination than those using SCN-Bz-EDTA [4], offering a rational basis for derivative selection to optimize biodistribution profiles.

Negative Selection: Soil Remediation Where Heavy Metal Affinity Is Paramount

Benzyl EDTA should not be procured for environmental remediation applications requiring strong heavy metal binding. Direct comparative data show that benzyl substitution reduces stability constants and extraction efficiency relative to unsubstituted EDTA and PDTA [5]. Alternative chelators with higher metal affinity should be selected for soil washing purposes.

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